REACTION_SMILES
|
[Br:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[O:8][CH2:9][C:10](=[O:11])[O:12][CH3:13].[CH3:16][OH:17].[Na+:15].[OH-:14]>>[Br:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[O:8][CH2:9][C:10](=[O:11])[OH:12]
|
Name
|
COC(=O)COc1cccnc1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)COc1cccnc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)COc1cccnc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |